tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate
Description
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a pyrimidin-4-ylamino substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to a class of azetidine derivatives widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitor synthesis .
Properties
IUPAC Name |
tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-9(7-16)15-10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKDSUPVYSAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring.
Introduction of the pyrimidine ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azetidine intermediate.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of pharmaceutical compounds and drug discovery research.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, proteins, and enzymes, potentially affecting their function. The azetidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Azetidine Derivatives
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS: N/A)
- Structure: Replaces the pyrimidin-4-ylamino group with a hydroxyimino moiety.
- Properties: The hydroxyimino group introduces tautomerism and increased reactivity, making it suitable for oxime ligation or further functionalization.
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
- Structure: Features a fluorinated aminomethyl substituent on the azetidine ring.
- Properties: Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. The aminomethyl group allows for secondary modifications, such as peptide coupling .
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 152537-04-7)
Piperidine-Based Analogs
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1353973-26-8)
- Structure : Replaces the azetidine ring with a six-membered piperidine.
- Properties: Reduced ring strain compared to azetidine improves conformational flexibility.
Functional Group Variations
tert-Butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate (CAS: 1257294-06-6)
- Structure: Substituted with a chlorobutanoylamino group.
- Properties : The chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions. However, the aliphatic chain may reduce target specificity compared to aromatic pyrimidine .
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS: N/A)
- Structure : Pyridine ring with hydroxy and methoxy substituents.
- Properties: The electron-donating methoxy group improves solubility but lacks the hydrogen-bonding versatility of the pyrimidine amino group .
Structural and Functional Implications
Key Comparative Data
Biological Activity
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate is a synthetic compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications as a pharmaceutical precursor and its interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Structure and Composition
The compound consists of an azetidine ring substituted with a pyrimidine moiety and a tert-butyl ester functional group. The structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4O2 |
| Molecular Weight | 250.3 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H18N4O2 |
The biological activity of This compound primarily involves its interaction with specific enzymes and receptors in cellular pathways. Similar compounds have been shown to influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or other enzymes involved in cell signaling.
- Receptor Modulation : It could potentially modulate receptors that are critical in processes such as apoptosis and cell cycle regulation.
Biochemical Pathways
Research indicates that this compound may impact several key biochemical pathways, including:
- Cell Cycle Regulation : By affecting the phosphorylation status of proteins involved in the cell cycle, it may induce cell cycle arrest.
- Apoptosis Induction : Evidence suggests that related compounds can significantly induce apoptosis in cancer cell lines, which may also apply to this compound.
Study on Cellular Effects
A recent study investigated the effects of similar azetidine derivatives on cancer cell lines. The findings indicated that these compounds could induce significant apoptosis through caspase activation and mitochondrial pathway modulation. While specific data on This compound was not detailed, the structural similarities suggest potential efficacy in similar applications .
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique properties of This compound against other azetidine derivatives:
| Compound | Biological Activity |
|---|---|
| tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | Moderate antiproliferative effects |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Lower potency in apoptosis induction |
These comparisons underline the distinctive biological profile that may be attributed to the pyrimidine substitution.
Safety and Handling
While This compound is not directly used in clinical settings, safety data indicates that it should be handled with care due to potential irritative properties upon contact or inhalation. Proper laboratory protocols must be followed to mitigate exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
